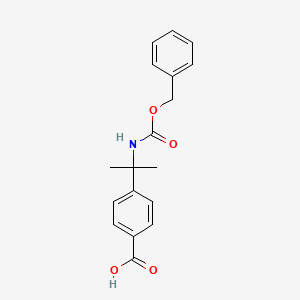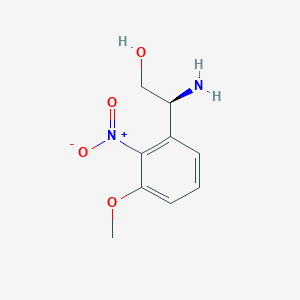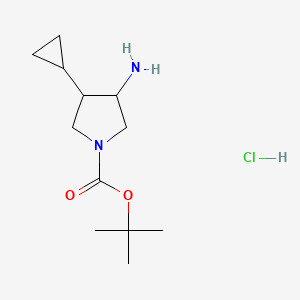![molecular formula C8H9N3O2 B13616778 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactivity, making it useful in photoaffinity labeling and other photochemical applications.
Preparation Methods
The synthesis of 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves several steps:
Synthetic Routes: The compound can be synthesized starting from 3-(3-methyl-3H-diazirin-3-yl)propanoic acid. The acid is first converted to its corresponding N-hydroxysuccinimide ester (NHS ester) using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione primarily involves the photoactivation of the diazirine ring:
Photoactivation: Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction to form a highly reactive carbene species.
Molecular Targets and Pathways: The carbene can insert into various bonds (C-H, N-H, O-H) in biomolecules, leading to covalent modifications.
Comparison with Similar Compounds
1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other diazirine-containing compounds:
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[2-(3-methyldiazirin-3-yl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C8H9N3O2/c1-8(9-10-8)4-5-11-6(12)2-3-7(11)13/h2-3H,4-5H2,1H3 |
InChI Key |
WBSBJPBBBSFFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


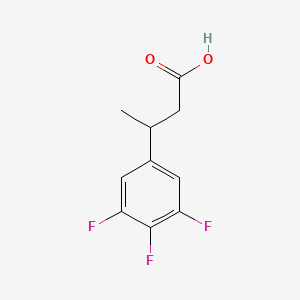
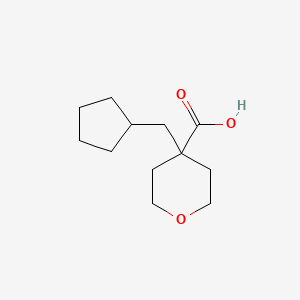

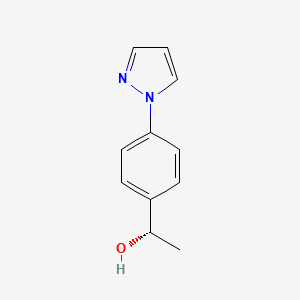
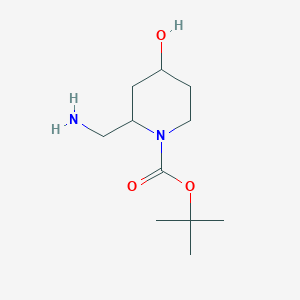

![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
